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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025

A Deep Dive into the Dual-Action Glutamine
Antagonist Reshaping the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory effects of
DRP-104 (sirpiglenastat), a novel, tumor-targeted prodrug of the broad-acting glutamine
antagonist 6-diazo-5-oxo-L-norleucine (DON). By preferentially releasing its active form, DON,
within the tumor microenvironment (TME), DRP-104 enacts a dual assault on cancer: direct
metabolic disruption of tumor cells and a robust stimulation of the anti-tumor immune response.
This document collates key preclinical findings, details experimental methodologies, and
visualizes the underlying biological pathways to offer a thorough understanding of DRP-104's
therapeutic potential.

Core Mechanism of Action: Starving the Tumor,
Fueling the Inmune Response

DRP-104 is an inactive prodrug designed for preferential conversion to the active glutamine
antagonist, DON, within the tumor.[1] This targeted delivery strategy mitigates the
gastrointestinal toxicities that limited the clinical development of DON in the past.[2] Once
activated in the tumor, DON, as a glutamine mimic, irreversibly inhibits multiple enzymes
dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[2][3] This broad
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antagonism of glutamine metabolism disrupts numerous anabolic pathways essential for tumor
growth, including nucleotide, amino acid, and glutathione synthesis.[3][4]

The profound metabolic pressure exerted by DRP-104 not only directly hinders cancer cell
proliferation but also dramatically remodels the TME. By reducing the high glutamine
consumption by tumor cells, DRP-104 alleviates the nutrient-deprived conditions that suppress
immune cell function.[1][5] This metabolic reprogramming creates a more favorable
environment for immune activation and enhances the efficacy of both innate and adaptive anti-
tumor immunity.
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Fig. 1: DRP-104 Mechanism of Action

Quantitative Analysis of Preclinical Efficacy

Preclinical studies in various syngeneic mouse models have demonstrated the potent single-
agent and combination anti-tumor activity of DRP-104. The following tables summarize the key
guantitative data from these experiments.

Tumor
DRP-104 ) .
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Table 2: Combination Therapy with Anti-PD-1
Checkpoint Inhibitor
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Detailed Immunomodulatory Effects

DRP-104 orchestrates a broad remodeling of the tumor immune landscape, shifting it from an

immunosuppressive to an inflamed, anti-tumor state.[1] This is achieved through a multi-

faceted impact on various immune cell populations and cytokine profiles.

Enhancement of Immune Cell Infiltration and Function

Flow cytometry analyses of tumors from DRP-104-treated mice have consistently revealed a

significant influx and activation of key anti-tumor immune cells.
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Effects on Immune Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://www.biorxiv.org/content/10.1101/2023.06.27.546750.full
https://pubmed.ncbi.nlm.nih.gov/35930753/
https://pubmed.ncbi.nlm.nih.gov/35930753/
https://pubmed.ncbi.nlm.nih.gov/35930753/
https://pubmed.ncbi.nlm.nih.gov/38536921/
https://pubmed.ncbi.nlm.nih.gov/38536921/
https://www.benchchem.com/product/b12375025#exploring-the-immunomodulatory-effects-of-drp-104
https://www.benchchem.com/product/b12375025#exploring-the-immunomodulatory-effects-of-drp-104
https://www.benchchem.com/product/b12375025#exploring-the-immunomodulatory-effects-of-drp-104
https://www.benchchem.com/product/b12375025#exploring-the-immunomodulatory-effects-of-drp-104
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12375025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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